molecular formula C9H16N2S B14303675 3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile CAS No. 116547-81-0

3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile

Cat. No.: B14303675
CAS No.: 116547-81-0
M. Wt: 184.30 g/mol
InChI Key: URJGFCJEALZCES-UHFFFAOYSA-N
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Description

3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile is an organic compound characterized by the presence of an aminoethyl group, a sulfanyl group, and a nitrile group attached to a hexene backbone

Preparation Methods

The synthesis of 3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution reaction where a suitable halide precursor reacts with 2-aminoethanethiol in the presence of a base to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aminoethyl group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to direct the reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its functional groups.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile involves its interaction with molecular targets through its functional groups. The aminoethyl group can form hydrogen bonds and ionic interactions, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile include:

    [(2-Aminoethyl)sulfanyl]sulfonic acid: Differing by the presence of a sulfonic acid group instead of a nitrile group.

    3-[(2-Aminoethyl)sulfanyl]butanoic acid: Similar structure but with a butanoic acid group.

    Thienamycin: Contains a similar aminoethyl group but is a more complex antibiotic molecule

Properties

CAS No.

116547-81-0

Molecular Formula

C9H16N2S

Molecular Weight

184.30 g/mol

IUPAC Name

3-(2-aminoethylsulfanyl)-4-methylhex-3-enenitrile

InChI

InChI=1S/C9H16N2S/c1-3-8(2)9(4-5-10)12-7-6-11/h3-4,6-7,11H2,1-2H3

InChI Key

URJGFCJEALZCES-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(CC#N)SCCN)C

Origin of Product

United States

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